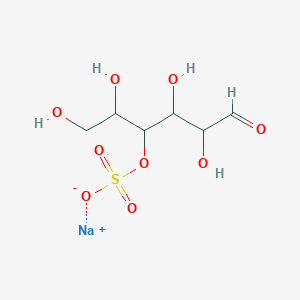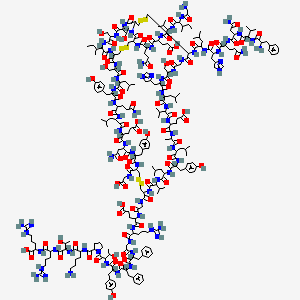![molecular formula C23H20N2O4 B13397405 (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B13397405.png)
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group and a pyridinylamino group attached to a propanoic acid backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced to protect the amino group during the synthesis process. The key steps include:
Formation of Fmoc-protected amino acid: The amino acid is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with pyridin-3-ylamine: The Fmoc-protected amino acid is then coupled with pyridin-3-ylamine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorenylmethoxycarbonyl group provides steric hindrance, while the pyridinylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions influence the compound’s biological activity and its ability to inhibit or activate specific pathways.
Eigenschaften
Molekularformel |
C23H20N2O4 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid |
InChI |
InChI=1S/C23H20N2O4/c1-15(22(26)27)25(16-7-6-12-24-13-16)23(28)29-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-13,15,21H,14H2,1H3,(H,26,27)/t15-/m0/s1 |
InChI-Schlüssel |
PHIQFNKUBKGCNW-HNNXBMFYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)N(C1=CN=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C(=O)O)N(C1=CN=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13397333.png)

![sodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13397340.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide](/img/structure/B13397341.png)
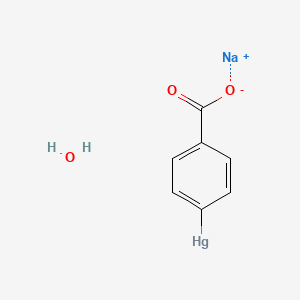
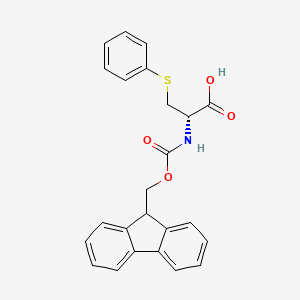
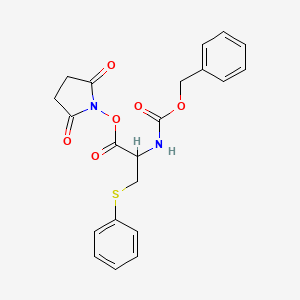
![[6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate](/img/structure/B13397358.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine](/img/structure/B13397374.png)

